molecular formula C23H16Cl2N4O3S B2974253 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 852454-08-1

1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2974253
CAS No.: 852454-08-1
M. Wt: 499.37
InChI Key: SIGKRWXSNCWVSF-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, combining a thieno[2,3-d]pyrimidine-2,4-dione core with a 7-chloro-4-oxopyrido[1,2-a]pyrimidinylmethyl substituent at position 1, a 4-chlorophenyl group at position 3, and methyl groups at positions 5 and 4.

Properties

CAS No.

852454-08-1

Molecular Formula

C23H16Cl2N4O3S

Molecular Weight

499.37

IUPAC Name

1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H16Cl2N4O3S/c1-12-13(2)33-22-20(12)21(31)29(17-6-3-14(24)4-7-17)23(32)28(22)11-16-9-19(30)27-10-15(25)5-8-18(27)26-16/h3-10H,11H2,1-2H3

InChI Key

SIGKRWXSNCWVSF-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Cl)C5=CC=C(C=C5)Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione is a complex organic molecule belonging to the class of pyrimidines and thienopyrimidines. Its unique multi-ring structure includes both pyrido-pyrimidine and thieno-pyrimidine moieties, which are significant for its potential biological activity. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound's structure is characterized by:

  • Pyrido[1,2-a]pyrimidine and thieno[2,3-d]pyrimidine rings.
  • Substituents including chlorine atoms and methyl groups that enhance its lipophilicity and reactivity.

Biological Activities

Research indicates that compounds within this structural class exhibit diverse biological activities, including:

Biological Activity Description
AntiviralInhibition of viral replication through interference with viral enzymes.
AnticancerInduction of apoptosis in cancer cells and inhibition of tumor growth.
Enzyme InhibitionTargeting specific enzymes involved in metabolic pathways.

Antiviral Activity

Preliminary studies suggest that similar compounds may exhibit antiviral properties by inhibiting viral polymerases or proteases. However, specific data on the antiviral activity of this compound remains limited.

Anticancer Properties

Research has shown that thienopyrimidine derivatives can act as anticancer agents by targeting various pathways involved in cell proliferation and apoptosis. For instance, compounds structurally related to our target have demonstrated efficacy against leukemia cell lines with IC50 values indicating significant cytotoxicity.

The exact mechanism of action for this specific compound has not been fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with biological macromolecules such as enzymes or receptors. Studies typically involve:

  • Binding affinity assays to determine interaction strength with target proteins.
  • Cell viability assays to assess cytotoxic effects in cancerous versus non-cancerous cells.

Case Studies and Research Findings

  • Study on Structural Analogues : A study synthesized various pyrido[1,2-a]pyrimidine derivatives and tested their activity against cancer cell lines. The results indicated that modifications at specific positions significantly influenced biological activity .
  • Antifolate Research : Research on related compounds has shown that structural modifications can lead to varying degrees of antifolate activity, which may correlate with the presence of specific functional groups .
  • Mechanistic Insights : Interaction studies have indicated that compounds with similar structures can inhibit key enzymes involved in nucleotide synthesis, potentially leading to reduced proliferation in cancer cells .

Scientific Research Applications

1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound featuring a multi-ring structure that includes a pyrido-pyrimidine moiety and a thieno-pyrimidine component, potentially contributing to its biological activity. The presence of chlorine atoms and various functional groups enhances its chemical reactivity and biological properties.

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Drug Discovery The compound can be a lead compound for developing new therapeutics.
  • Agrochemicals It may be used in developing new agents for crop protection.
  • Materials Science The compound may be useful in creating new materials with specific properties.

Preliminary Studies

Preliminary studies suggest that compounds similar to this compound exhibit diverse biological activities.

Interaction Studies

Interaction studies involving this compound would typically assess its binding affinity to various biological targets such as enzymes or receptors. Techniques such as:

  • Spectroscopy
  • X-ray crystallography
  • Molecular docking

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The compound’s thieno[2,3-d]pyrimidine-2,4-dione core distinguishes it from analogs with pyrido[1,2-a]pyrimidin-4-one () or pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () scaffolds. Key differences include:

  • Hydrogen-bonding capacity: The 2,4-dione moiety in the target compound may facilitate stronger hydrogen-bond interactions than the pyrimidinone group in ’s compounds .

Substituent Analysis

Compound Core Structure Key Substituents Predicted LogP* Molecular Weight Notable Features
Target Compound Thieno[2,3-d]pyrimidine-2,4-dione 1: 7-Chloro-4-oxopyrido[1,2-a]pyrimidinylmethyl; 3: 4-chlorophenyl; 5,6: methyl ~4.2 ~527.9 High lipophilicity; potential CNS penetration due to chloro and methyl groups
Patent Comp 5 () Pyrido[1,2-a]pyrimidin-4-one 2: 3-fluoro-4-methoxyphenyl; 7: 1,2,3,6-tetrahydropyridin-4-yl; 9: methyl ~3.8 ~462.5 Fluorine enhances binding affinity; methoxy improves solubility
Compound 12 () Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 3: 1H-1,2,4-triazol-5-yl; 4-chlorophenyl; 4-methoxyphenyl ~5.1 ~768.3 Bulky triazolyl group may limit membrane permeability

*LogP values estimated via fragment-based methods.

  • Chlorophenyl vs. Methoxyphenyl : The target’s 4-chlorophenyl group (position 3) enhances lipophilicity and metabolic stability compared to methoxyphenyl-containing analogs (), which prioritize solubility .

Pharmacological Implications

For example:

  • The 7-chloro-4-oxo group in the target compound mirrors electron-withdrawing substituents in ’s pyrido derivatives, which are often designed to interact with ATP-binding pockets .
  • The dual chlorophenyl groups may synergize to enhance hydrophobic interactions, a strategy supported by the pharmacological theory in , where lipophilic groups improve drug-receptor binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the complex heterocyclic framework of this compound?

  • Methodological Answer : The synthesis requires multi-step regioselective reactions, such as cyclocondensation of pyrimidine precursors with chlorinated aromatic systems. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing trial-and-error approaches. For example, ICReDD's methodology combines quantum calculations with information science to prioritize reaction conditions . Protecting groups may be necessary to manage reactivity at the 7-chloro and 4-oxo sites.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, complemented by 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve substituent positions. 2D NMR (e.g., HSQC, HMBC) is essential for distinguishing overlapping signals in aromatic regions. X-ray crystallography can validate the spatial arrangement of the thienopyrimidine and pyrido-pyrimidine moieties. For purity assessment, employ reversed-phase HPLC with UV detection at 254 nm, optimizing mobile phases (e.g., acetonitrile/water with 0.1% TFA) for separation efficiency .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cell viability assays (MTT or ATP-luciferase) in cancer cell lines can screen for antiproliferative effects. Dose-response curves (IC50_{50}) should be generated with triplicate measurements to ensure reproducibility. Reference pyridopyrimidine derivatives, which often target kinases, as a structural analogy .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesis?

  • Methodological Answer : Apply factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can model interactions between reaction time (12–48 hrs) and equivalents of methylating agents. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Statistical software (e.g., JMP, Minitab) analyzes significance (p < 0.05), minimizing experimental runs while maximizing data robustness .

Q. What computational approaches predict the compound’s pharmacological profile and reactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), with binding affinity scores validated by molecular dynamics (MD) simulations (NAMD/GROMACS). Quantum mechanics/molecular mechanics (QM/MM) models electron transfer at reactive sites (e.g., 4-oxo group). AI-driven platforms (COMSOL Multiphysics) simulate reaction kinetics, predicting byproduct formation and guiding solvent selection .

Q. How to address discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer : Implement iterative validation: (1) Re-optimize computational parameters (basis sets, solvation models); (2) Validate with spectroscopic data (e.g., IR frequencies for transition states); (3) Use feedback loops where experimental results refine force fields in MD simulations. ICReDD’s approach integrates experimental data into computational workflows to resolve contradictions .

Q. What strategies elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics to target proteins. Site-directed mutagenesis identifies critical amino acid residues for binding. Cryo-EM or X-ray crystallography resolves ligand-protein complexes. Cross-reference with structural analogs (e.g., imidazo[1,2-a]pyridines) to infer pharmacophore requirements .

Q. How to design a scalable reactor system for synthesis while maintaining purity?

  • Methodological Answer : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., cyclization). Membrane separation (nanofiltration) removes low-MW impurities. Monitor in-line via PAT (process analytical technology), such as FTIR or Raman spectroscopy. CRDC’s classification highlights membrane technologies (RDF2050104) and reactor design principles (RDF2050112) for scale-up .

Notes on Data Contradiction Analysis

  • Case Study : If in vitro activity (IC50_{50} = 50 nM) contradicts in vivo efficacy (no tumor reduction), conduct PK/PD studies to assess bioavailability. LC-MS/MS quantifies plasma concentrations, while metabolite profiling (HRMS/MS) identifies degradation pathways. Orthogonal assays (e.g., Western blot for target modulation) confirm on-target effects .

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